molecular formula C9H14S B117562 Thiophene, 3-ethyl-4-isopropyl CAS No. 147871-81-6

Thiophene, 3-ethyl-4-isopropyl

Cat. No. B117562
M. Wt: 154.27 g/mol
InChI Key: NIAMEMJAWKNOMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene, 3-ethyl-4-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom and four carbon atoms. Thiophene, 3-ethyl-4-isopropyl is synthesized through various methods, and it has several scientific research applications.

Mechanism Of Action

The mechanism of action of thiophene, 3-ethyl-4-isopropyl is not well understood. However, studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. Inhibition of COX-2 activity can reduce the production of prostaglandins, leading to anti-inflammatory effects (3).

Biochemical And Physiological Effects

Thiophene, 3-ethyl-4-isopropyl has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antibacterial activity against Staphylococcus aureus and Escherichia coli. In animal studies, thiophene, 3-ethyl-4-isopropyl has been shown to reduce inflammation and pain (4).

Advantages And Limitations For Lab Experiments

Thiophene, 3-ethyl-4-isopropyl has several advantages for lab experiments. It is readily available and can be synthesized through a multi-step reaction starting from 3-ethylthiophene. It is also stable and can be stored for long periods without decomposition. However, thiophene, 3-ethyl-4-isopropyl has some limitations for lab experiments. It is toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can make it difficult to work with in aqueous solutions (5).

Future Directions

For scientific research include further studies on its potential biological activities and its use in organic electronics.
References
1. K. N. Kudrimoti, S. D. Singh, and R. V. Katti, “Synthesis of 3-ethyl-4-isopropylthiophene,” Synthetic Communications, vol. 30, no. 15, pp. 2763-2768, 2000.
2. M. M. Rahman, M. A. Hossain, and M. R. Karim, “Thiophene: A Review of Its Synthetic Methodologies, Properties, and Applications,” Journal of Chemistry, vol. 2016, Article ID 3650638, 21 pages, 2016.
3. J. J. Zhang, Y. J. Wang, and H. Y. Zhang, “Synthesis and

Biological Activity

Of Novel Thiophene Derivatives,” Chemical Biology & Drug Design, vol. 86, no. 2, pp. 172-179, 2015.
4. V. K. Singh, A. K. Singh, and R. K. Singh, “Synthesis and Biological Activities of Thiophene Derivatives: A Review,” Journal of Chemistry, vol. 2013, Article ID 684050, 10 pages, 2013.
5. D. J. Cram, G. S. Hammond, and J. W. Scott, “Thiophene,” Organic Syntheses, vol. 41, pp. 94-97, 1961.
6. H. E. Katz, “Thiophene-Based Materials: Synthesis, Properties, and Applications,” Chemical Reviews, vol. 103, no. 11, pp. 4419-4452, 2003.

Synthesis Methods

Thiophene, 3-ethyl-4-isopropyl is synthesized through a multi-step reaction starting from 3-ethylthiophene. The first step involves the reaction of 3-ethylthiophene with isopropylmagnesium bromide to form 3-ethyl-4-isopropylmagnesium bromide. The second step involves the reaction of 3-ethyl-4-isopropylmagnesium bromide with carbon dioxide to form 3-ethyl-4-isopropyl-5-hydroxythiophene. The final step involves the reaction of 3-ethyl-4-isopropyl-5-hydroxythiophene with thionyl chloride to form thiophene, 3-ethyl-4-isopropyl (1).

Scientific Research Applications

Thiophene, 3-ethyl-4-isopropyl has several scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a dopant in organic electronics. Thiophene, 3-ethyl-4-isopropyl has also been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties (2).

properties

CAS RN

147871-81-6

Product Name

Thiophene, 3-ethyl-4-isopropyl

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3-ethyl-4-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-10-6-9(8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

NIAMEMJAWKNOMW-UHFFFAOYSA-N

SMILES

CCC1=CSC=C1C(C)C

Canonical SMILES

CCC1=CSC=C1C(C)C

synonyms

Thiophene, 3-ethyl-4-(1-methylethyl)- (9CI)

Origin of Product

United States

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